(R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one
Description
(R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one is a chiral 5,6-dihydropyran-2-one derivative characterized by a benzyloxymethyl substituent at the 6-position and a methyl group at the 4-position. This compound belongs to a class of polyketides often synthesized by microorganisms and plants, which exhibit diverse biological activities, including antimicrobial, cytotoxic, and phytotoxic properties . Its stereochemistry at the 6-position (R-configuration) and substitution pattern influence its reactivity and interactions in biological systems.
Properties
IUPAC Name |
(2R)-4-methyl-2-(phenylmethoxymethyl)-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-11-7-13(17-14(15)8-11)10-16-9-12-5-3-2-4-6-12/h2-6,8,13H,7,9-10H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAENAAGUUTWGCG-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@H](C1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Condensation of 3-(Benzyloxy)propionic Acid
A patent (CN110204522B) describes a four-step route starting from 3-(benzyloxy)propionic acid:
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Chlorination : Treatment with oxalyl chloride in dichloromethane converts the carboxylic acid to its acyl chloride (90% yield).
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Condensation with Meldrum’s Acid : Reaction with 2,2-dimethyl-1,3-dioxane-4,6-diketone (Meldrum’s acid) in the presence of pyridine forms a β-ketoester intermediate (80% yield).
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Cyclization and Hydrogenation : Palladium-catalyzed hydrogenation under 20 atm H₂ in tetrahydrofuran induces cyclization to a tetrahydropyran intermediate (85% yield).
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Acid-Catalyzed Elimination : p-Toluenesulfonic acid in toluene promotes dehydration to form the dihydropyranone (83% yield).
Modifications for Target Compound :
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C4 Methylation : Introducing a methyl group at C4 may involve alkylation of a β-ketoester intermediate using methyl iodide or a similar electrophile.
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C6 Stereochemistry : Asymmetric hydrogenation or chiral auxiliaries (e.g., Evans oxazolidinones) could enforce the (R)-configuration during cyclization.
Catalytic Asymmetric Hydrogenation
The PubChem entry for (4S,6R)-6-benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one (CID 14610661) suggests vinylation as a key step. For the target compound:
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Asymmetric Hydrogenation : Use of a chiral catalyst (e.g., Ru-BINAP) to reduce a prochiral enone intermediate, establishing the (R)-configuration at C6.
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Benzyloxymethyl Installation : Protection of a secondary alcohol as a benzyl ether followed by oxidation to the ketone and subsequent methyl addition.
Comparative Analysis of Methodologies
Industrial Scalability and Environmental Impact
The patent route emphasizes scalability, utilizing dichloromethane and tetrahydrofuran as solvents, and palladium on carbon as a recyclable catalyst. Key advantages include:
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Waste Reduction : Avoidance of chromium-based oxidants (cf. traditional PCC routes).
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Operational Simplicity : All steps performed under nitrogen with standard workup procedures.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C14H16O3
Molar Mass : 232.27 g/mol
CAS Number : 130129-10-1
The compound features a pyran ring structure, which is significant in the development of pharmaceuticals and agrochemicals due to its biological activity and versatility in synthetic pathways.
Pharmaceutical Development
(R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.
Case Study: Synthesis of Antiviral Agents
Research has shown that derivatives of this compound can be synthesized to create antiviral agents. For instance, modifications to the pyran ring have led to compounds with improved efficacy against viral infections, demonstrating the compound's utility in drug discovery .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including halogenation and esterification, making it valuable for creating complex organic molecules.
Data Table: Reaction Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Halogenation | UV light presence | Halogenated pyran derivatives |
| Esterification | Acid catalyst | Ester derivatives |
| Reduction | Metal catalyst | Alcohol derivatives |
Agricultural Chemistry
In agricultural chemistry, this compound has been explored for its potential as a pesticide or herbicide precursor. Its efficacy against specific pests can be enhanced through structural modifications.
Case Study: Insecticidal Activity
Studies have demonstrated that certain derivatives exhibit significant insecticidal properties against common agricultural pests. The modifications to the benzyloxy group have been shown to increase toxicity levels, making them promising candidates for further development .
Mechanism of Action
The mechanism of action of ®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Influencing Gene Expression: It can affect the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Stereochemical Influence
Table 1: Key Structural Features of Compared Compounds
Key Observations :
- Substituent Position : The 6-position is critical for bioactivity. Benzyloxymethyl (target compound) and phenylhexenyl groups enhance lipophilicity, whereas hydroxy or methoxy groups (e.g., diplopyrone C ) increase polarity.
- Stereochemistry : The R-configuration in the target compound and (6R,4R)-configured analogs underscores the role of chirality in biological target recognition. For example, epimers of (6R)-((4R)-hydroxy-6-phenyl-hex-2-enyl)-5,6-dihydro-pyran-2-one showed divergent antimicrobial potencies .
Key Observations :
- Stereoselective Synthesis : Asymmetric reductions (e.g., NaBH4 with chiral catalysts) and cyclization strategies are common for introducing chirality .
- Yield and Scalability : Intramolecular Reformatsky reactions offer moderate yields (50–53%), while β-keto ester-based methods achieve higher yields (85%) .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Observations :
- Lipophilicity : Benzyloxymethyl and phenyl substituents increase LogP (~2.6–2.8), favoring membrane penetration .
- Stability : Compounds with electron-withdrawing groups (e.g., hydroxy in diplopyrone C) are prone to ring-opening reactions .
Table 4: Bioactivity Comparison
Key Observations :
- Activity Correlation : Bulkier substituents (e.g., undecyl in ) enhance enzyme inhibition, while polar groups (e.g., hydroxy in ) improve cytotoxicity.
- Structural-Activity Relationship (SAR) : The benzyloxymethyl group in the target compound may synergize lipophilicity and aromatic interactions for antimicrobial effects, akin to diplopyrone C .
Biological Activity
(R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one, with the CAS number 130129-10-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H16O3 |
| Molar Mass | 232.27 g/mol |
| Synonyms | This compound |
| CAS Number | 130129-10-1 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Modulation of Enzyme Activity : Studies suggest that compounds similar to this pyranone structure can influence enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis .
- Antioxidant Properties : The presence of the dihydropyranone structure is associated with antioxidant activity, which can mitigate oxidative stress in biological systems, thereby protecting cells from damage .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
A study explored the antimicrobial properties of various dihydropyranones, including this compound. Results indicated that these compounds could inhibit the growth of certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, demonstrating effective antimicrobial action.
Antitumor Activity
Research has also focused on the potential antitumor effects of this compound. In vitro studies showed that it could induce apoptosis in cancer cell lines through the activation of specific cellular pathways related to programmed cell death. The compound's ability to modulate signaling pathways involved in cell proliferation and survival highlights its potential as a therapeutic agent against cancer .
Research Findings Summary
Recent advances in the synthesis of similar compounds have revealed high yields and enantiomeric excesses, indicating a promising route for developing biologically active derivatives. In particular, the synthesis methods employed have shown good tolerance to functional groups, which is crucial for further modification and optimization of biological activity .
Tables of Biological Activity
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Biological Activity | Observations |
|---|---|---|
| Antimicrobial Testing | Inhibition of bacterial growth | Effective against specific strains |
| Antitumor Activity | Induction of apoptosis | Promotes programmed cell death |
| Antioxidant Potential | Reduction of oxidative stress | Protects cellular integrity |
| Enzyme Modulation | Influence on metabolic enzymes | Potential impact on metabolic diseases |
Q & A
Q. What are the common synthetic routes for (R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one?
The synthesis typically involves:
- Step 1 : Starting with 4-methyl-5,6-dihydro-2H-pyran-2-one and benzyl alcohol.
- Step 2 : Protecting the hydroxyl group of benzyl alcohol (e.g., benzyl ether formation).
- Step 3 : Introducing the benzyloxymethyl group via reaction with paraformaldehyde.
- Step 4 : Acidic/basic cyclization to form the pyranone ring.
- Step 5 : Purification via column chromatography or recrystallization . Methodological Tip: Optimize reaction time and temperature during cyclization to improve yield.
Q. How is the compound purified and characterized post-synthesis?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
- Characterization : Use 1H/13C NMR to confirm stereochemistry (e.g., R-configuration) and HPLC to assess purity. IR spectroscopy verifies ketone (C=O) and ether (C-O-C) functional groups . Note: Chiral HPLC is critical for enantiomeric purity assessment.
Q. What are the primary research applications of this compound?
- Organic Synthesis : Serves as a chiral building block for complex molecules (e.g., lactones, polyketides).
- Biological Studies : Investigated for antimicrobial activity via enzyme inhibition (e.g., binding to bacterial ATPases) .
- Medicinal Chemistry : Explored as a precursor for anticancer agents targeting apoptosis pathways .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
- Chiral Catalysts : Use asymmetric catalysis (e.g., Evans oxazaborolidines) during cyclization.
- Industrial Methods : Implement continuous flow reactors for precise control of reaction parameters (temperature, pressure) to minimize racemization .
- Analytical Validation : Pair chiral HPLC with polarimetry to quantify enantiomeric excess (ee).
Q. What strategies resolve contradictions in reported biological activities?
- Control Experiments : Replicate studies under standardized conditions (e.g., pH, solvent, cell lines).
- Structural Analog Comparison : Test derivatives (e.g., 6-methoxy or 6-hydroxy analogs) to isolate substituent effects .
- Mechanistic Profiling : Use molecular docking to validate target binding vs. off-target effects .
Q. How does the benzyloxymethyl group influence reactivity compared to similar substituents?
- Electronic Effects : The benzyloxymethyl group enhances electron density at the pyranone ring, increasing nucleophilic susceptibility at C-4.
- Steric Effects : Bulkier than methoxy or hydroxy groups, it hinders electrophilic substitution at C-6.
- Comparative Data : In contrast, 6-phenyl analogs (e.g., 4-Methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one) exhibit reduced solubility but higher thermal stability .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s stability in different solvents?
- Systematic Testing : Conduct stability assays in polar (DMSO, water) vs. non-polar (hexane) solvents at varying temperatures.
- Degradation Tracking : Use LC-MS to identify decomposition products (e.g., hydrolyzed benzyl alcohol derivatives).
- Literature Cross-Reference : Compare findings with structurally similar lactones (e.g., kavain derivatives, which degrade under UV light) .
Methodological Best Practices
- Synthetic Reproducibility : Document exact molar ratios and catalyst batches to mitigate variability.
- Biological Assays : Include positive/negative controls (e.g., known enzyme inhibitors) to validate activity claims .
- Data Transparency : Share raw spectral data and crystallization reports (e.g., via CIF files) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
